Tirabrutinib hydrochloride

Catalog No.
S002972
CAS No.
1439901-97-9
M.F
C25H23ClN6O3
M. Wt
490.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tirabrutinib hydrochloride

CAS Number

1439901-97-9

Product Name

Tirabrutinib hydrochloride

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride

Molecular Formula

C25H23ClN6O3

Molecular Weight

490.9 g/mol

InChI

InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1

InChI Key

UQYDCIJFACDXSG-GMUIIQOCSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ONO-4059 HCl; ONO4059; ONO 4059; ONO-4059; GS 4059; GS-4059; GS4059; ONO-WG-307; Tirabrutinib

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

The exact mass of the compound Tirabrutinib hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tirabrutinib hydrochloride (CAS 1439901-97-9) is an orally active, irreversible, second-generation Bruton's tyrosine kinase (BTK) inhibitor. By covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, it effectively blocks B-cell receptor (BCR) signaling. Originally developed to overcome the off-target liabilities of first-generation inhibitors, this compound is distinguished by its exceptional kinase selectivity profile and its ability to cross the blood-brain barrier. In procurement and formulation contexts, the hydrochloride salt form is specifically prioritized over the free base to ensure enhanced solubility, reproducible dissolution kinetics, and reliable in vivo exposure for advanced hematological and autoimmune research.

Substituting Tirabrutinib hydrochloride with first-generation BTK inhibitors like Ibrutinib fundamentally compromises assay specificity. Ibrutinib irreversibly inhibits at least 11 other kinases—including EGFR, ITK, and TEC—at concentrations similar to its BTK affinity, confounding pathway analysis and introducing severe off-target toxicities in in vivo models [1]. Furthermore, attempting to use Tirabrutinib free base (CAS 1351636-18-4) instead of the hydrochloride salt introduces significant processability risks. The free base exhibits inferior aqueous solubility, which complicates the preparation of homogeneous dosing vehicles and leads to erratic pharmacokinetic absorption, ultimately jeopardizing the reproducibility of in vivo efficacy studies .

Superior Kinase Selectivity Over EGFR and ITK

In comparative kinome profiling, Tirabrutinib demonstrates a vastly superior selectivity window compared to the first-generation benchmark, Ibrutinib. While Ibrutinib inhibits EGFR and ITK with an IC50 of approximately 11 nmol/L (comparable to its BTK affinity), Tirabrutinib maintains >440-fold selectivity for BTK over EGFR (IC50 = 3020 nmol/L) and >2940-fold selectivity over ITK (IC50 > 20,000 nmol/L) [1].

Evidence DimensionSelectivity fold-difference (BTK vs EGFR/ITK)
Target Compound Data440-fold (EGFR), >2940-fold (ITK)
Comparator Or BaselineIbrutinib (near 1:1 selectivity, IC50 ~11 nmol/L for off-targets)
Quantified DifferenceOrders of magnitude reduction in off-target kinase binding
ConditionsIn vitro kinase inhibition assays

Procurement of Tirabrutinib ensures clean pharmacological data in B-cell signaling studies without the confounding cellular toxicity and off-target noise caused by EGFR or ITK inhibition.

High-Affinity Irreversible BTK Inhibition

Tirabrutinib hydrochloride functions as a highly potent, irreversible covalent inhibitor targeting the Cys481 residue of BTK. In cell-free assays, Tirabrutinib achieves an IC50 of 6.8 nmol/L against BTK [1]. While Ibrutinib exhibits a slightly lower IC50 (0.5 nmol/L), Tirabrutinib's potency is specifically calibrated to maintain maximum target engagement while preserving the critical selectivity window that Ibrutinib lacks .

Evidence DimensionBTK Inhibition (IC50)
Target Compound Data6.8 nmol/L
Comparator Or BaselineIbrutinib (0.5 nmol/L)
Quantified Difference6.3 nmol/L difference, representing a balanced potency-selectivity optimization
ConditionsCell-free BTK kinase assay

Buyers must select Tirabrutinib when the experimental design requires robust, irreversible BTK blockade without sacrificing the specificity required for precision immunology modeling.

Enhanced Formulation Solubility via Hydrochloride Salt

The selection of the hydrochloride salt form (CAS 1439901-97-9) over the free base (CAS 1351636-18-4) is critical for laboratory processability. Tirabrutinib hydrochloride achieves high solubility in standard organic solvents (e.g., up to 95 mg/mL in DMSO) and demonstrates excellent compatibility with complex aqueous in vivo dosing vehicles (such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) to yield stable 2 mg/mL working solutions.

Evidence DimensionDosing vehicle compatibility and solubility
Target Compound DataStable dissolution at 2 mg/mL in complex aqueous vehicles; 95 mg/mL in DMSO
Comparator Or BaselineTirabrutinib free base (prone to precipitation and variable bioavailability)
Quantified DifferenceReliable preparation of homogeneous in vivo suspensions
ConditionsPreparation of in vivo pharmacokinetic dosing solutions

Procuring the hydrochloride salt eliminates formulation bottlenecks, ensuring reproducible dosing and consistent pharmacokinetic exposure in animal models.

Blood-Brain Barrier Penetrance for CNS Models

Unlike many large-molecule or highly polar kinase inhibitors that fail to enter the central nervous system, Tirabrutinib hydrochloride is validated for blood-brain barrier (BBB) penetration. In pharmacokinetic models (male SD rats, 10 mg/kg p.o.), Tirabrutinib rapidly crosses the BBB, achieving a brain Cmax of 28.9 ng/mL just 2 hours post-administration.

Evidence DimensionBrain maximum concentration (Cmax)
Target Compound Data28.9 ng/mL
Comparator Or BaselineStandard non-penetrant kinase inhibitors (negligible brain exposure)
Quantified DifferenceQuantifiable and rapid CNS accumulation
ConditionsIn vivo rat model, 10 mg/kg oral administration, 2 hours post-dose

This specific pharmacokinetic trait makes Tirabrutinib the mandatory choice for researchers developing models for primary central nervous system lymphoma (PCNSL) or neuro-immunological disorders.

Primary Central Nervous System Lymphoma (PCNSL) Modeling

Because Tirabrutinib hydrochloride reliably penetrates the blood-brain barrier (achieving a brain Cmax of 28.9 ng/mL in rat models), it is the premier BTK inhibitor for studying PCNSL and other neuro-oncological B-cell malignancies where standard inhibitors fail to achieve therapeutic CNS concentrations .

High-Fidelity B-Cell Receptor (BCR) Pathway Analysis

In cellular assays requiring precise mapping of BCR signaling cascades, Tirabrutinib's >2940-fold selectivity for BTK over ITK ensures that the resulting data is not contaminated by off-target T-cell or epidermal growth factor receptor inhibition, a common failure point when using Ibrutinib [1].

In Vivo Pharmacokinetic and Efficacy Studies

The hydrochloride salt form is specifically suited for formulating stable in vivo dosing vehicles (e.g., using PEG300 and Tween 80). This ensures reproducible absorption and consistent exposure profiles in murine xenograft models of chronic lymphocytic leukemia (CLL) and autoimmune diseases, mitigating the precipitation risks associated with free base forms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

490.1520163 Da

Monoisotopic Mass

490.1520163 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U374135N48

Wikipedia

Tirabrutinib hydrochloride

Dates

Last modified: 08-15-2023
1: Barrientos JC. Idelalisib for the treatment of indolent non-Hodgkin lymphoma: a review of its clinical potential. Onco Targets Ther. 2016 May 18;9:2945-53. doi: 10.2147/OTT.S102573. eCollection 2016. Review. PubMed PMID: 27274288; PubMed Central PMCID: PMC4876096.
2: Wu J, Zhang M, Liu D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J Hematol Oncol. 2016 Mar 9;9:21. doi: 10.1186/s13045-016-0250-9. PubMed PMID: 26957112; PubMed Central PMCID: PMC4784459.
3: Walter HS, Rule SA, Dyer MJ, Karlin L, Jones C, Cazin B, Quittet P, Shah N, Hutchinson CV, Honda H, Duffy K, Birkett J, Jamieson V, Courtenay-Luck N, Yoshizawa T, Sharpe J, Ohno T, Abe S, Nishimura A, Cartron G, Morschhauser F, Fegan C, Salles G. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood. 2016 Jan 28;127(4):411-9. doi: 10.1182/blood-2015-08-664086. Epub 2015 Nov 5. PubMed PMID: 26542378; PubMed Central PMCID: PMC4731845.
4: Robak P, Smolewski P, Robak T. Emerging immunological drugs for chronic lymphocytic leukemia. Expert Opin Emerg Drugs. 2015 Sep;20(3):423-47. doi: 10.1517/14728214.2015.1046432. Epub 2015 Jul 11. Review. PubMed PMID: 26153226.
5: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review. PubMed PMID: 24357428.
6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. Review. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.

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